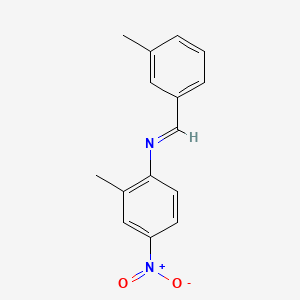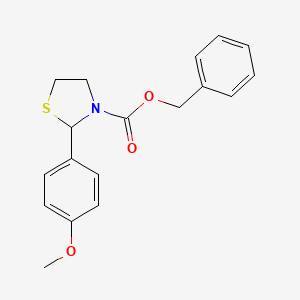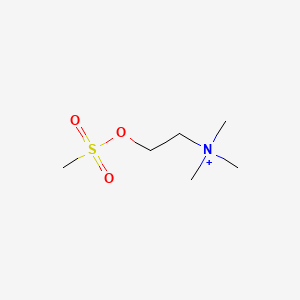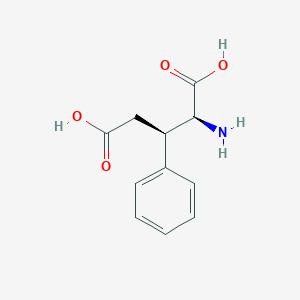
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C16H20N2O8 It is characterized by the presence of two nitrobutyl groups attached to a benzene ring, which is further connected to two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-nitrobutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-nitrobutanol. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate or stannous oxide. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts, with efficient removal of by-products to ensure high yield and purity. The final product is typically purified through processes such as neutralization, washing, decolorization, and pressure filtration .
Chemical Reactions Analysis
Types of Reactions
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Bis(2-nitrobutyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through its nitro and ester groups. The nitro groups can undergo redox reactions, while the ester groups can participate in hydrolysis and substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Known for its use as a plasticizer in the production of flexible plastics.
Bis(decyl and dodecyl) benzene-1,2-dicarboxylate: Used in the production of lubricants and other industrial applications.
Uniqueness
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activities. This sets it apart from other similar compounds that primarily contain alkyl or aryl groups without nitro functionalities .
Properties
CAS No. |
4131-84-4 |
|---|---|
Molecular Formula |
C16H20N2O8 |
Molecular Weight |
368.34 g/mol |
IUPAC Name |
bis(2-nitrobutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-3-11(17(21)22)9-25-15(19)13-7-5-6-8-14(13)16(20)26-10-12(4-2)18(23)24/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
SETMKNVSYWZWJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC=CC=C1C(=O)OCC(CC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)



![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)


![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)


![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)

![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
